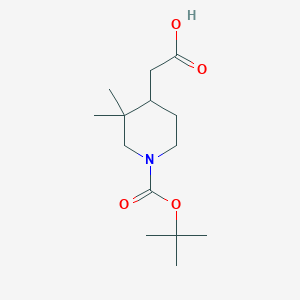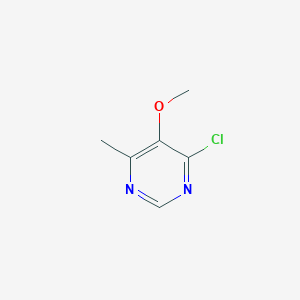
4-Carboxymethyl-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
The compound “4-Carboxymethyl-3,3-difluoro-piperidine-1-carboxylic acid tert-butyl ester” is similar to the one you asked about . It has a molecular weight of 279.28 and is a light yellow solid . Another similar compound is “tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate” with a molecular formula of C12H21NO3 .
Molecular Structure Analysis
The InChI code for “4-Carboxymethyl-3,3-difluoro-piperidine-1-carboxylic acid tert-butyl ester” is 1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
The physical form of “4-Carboxymethyl-3,3-difluoro-piperidine-1-carboxylic acid tert-butyl ester” is a light yellow solid .Scientific Research Applications
Synthesis of Biological Active Alkaloids
The compound has been utilized in the stereoselective synthesis of biological active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine. This demonstrates its versatility as a chiral building block in organic synthesis (Passarella et al., 2005).
Modulation of Small-Conductance Ca2+-Activated K+ Channels
It has been reported as a selective activator for small-conductance Ca2+-activated K+ (SK, KCa2) channels, particularly the SK1 subtype. This finding is significant in the context of neurological and cardiac function, where these channels play a crucial role (Hougaard et al., 2009).
Development of Piperidine Derivatives
The compound is used in the creation of various piperidine derivatives, which are valuable in medicinal chemistry for the development of new therapeutic agents (Moskalenko & Boev, 2014).
Creation of Substituted Piperidine Subunits
It aids in the creation of optically pure piperidines, which are important intermediates in synthesizing a wide range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Activation of Carboxylic Acids
The compound is involved in the activation of carboxylic acids, a key process in the synthesis of carboxylic acid anhydrides and esters, including those of N-protected amino acids (Pozdnev, 2009).
Allylation Reactions
It serves as a precursor in allylation reactions, leading to the production of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Safety and Hazards
properties
IUPAC Name |
2-[3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-7-6-10(8-11(16)17)14(4,5)9-15/h10H,6-9H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBQTZYGPODFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1CC(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxymethyl-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
1638768-07-6 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidin-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)




![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)
![Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432594.png)
